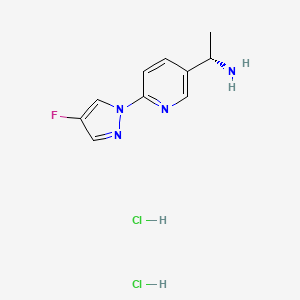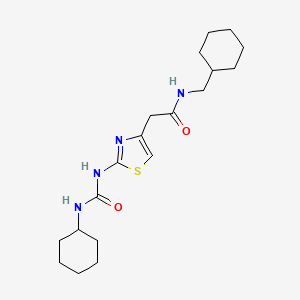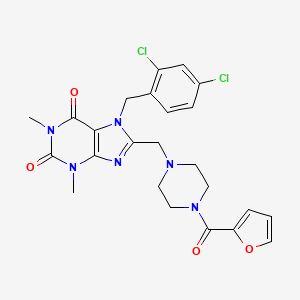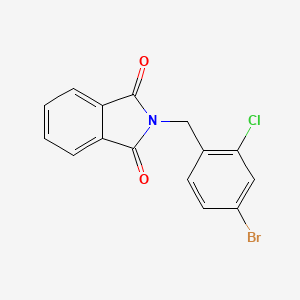![molecular formula C14H33N5 B2467778 N'-[2-[4-(4-Aminobutyl)piperazin-1-yl]ethyl]butane-1,4-diamine CAS No. 2503204-16-6](/img/structure/B2467778.png)
N'-[2-[4-(4-Aminobutyl)piperazin-1-yl]ethyl]butane-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N’-[2-[4-(4-Aminobutyl)piperazin-1-yl]ethyl]butane-1,4-diamine” is a complex organic compound containing multiple functional groups, including a piperazine ring and multiple amine groups. Piperazine rings are common in pharmaceutical compounds and can have various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms. Additionally, the multiple amine groups in the compound would likely confer basic properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of multiple amine groups could make the compound basic and polar .Applications De Recherche Scientifique
Neuroscience and Pharmacology
Research on compounds structurally related to N'-[2-[4-(4-Aminobutyl)piperazin-1-yl]ethyl]butane-1,4-diamine often focuses on their interactions with neurotransmitter systems, particularly serotonin (5-HT) receptors. For example, studies involving the characterization of novel antagonists and agonists for 5-HT receptors help in understanding the pathophysiology and treatment of anxiety, depression, and mood disorders (Rabiner et al., 2002). Similarly, the development of radioligands for positron emission tomography (PET) imaging of 5-HT1A receptors in the human brain aids in the study of psychiatric and neurological disorders (Pike et al., 1995).
Toxicology
The toxicological evaluation of compounds related to N'-[2-[4-(4-Aminobutyl)piperazin-1-yl]ethyl]butane-1,4-diamine is crucial for understanding their safety profile. Research in this area includes the analysis of metabolites in cases of intoxication or exposure to novel psychoactive substances (NPS). For instance, the study of metabolic fate and toxicokinetics of irinotecan (a chemotherapeutic agent with a piperazine moiety) elucidates the correlation between drug metabolism and adverse effects, providing insights into safer drug design and therapeutic use (Gupta et al., 1994).
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with dopamine receptors . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors such as mood, sleep, and cognition.
Mode of Action
If it is similar to other dopamine receptor ligands, it may bind to these receptors and modulate their activity . This can result in changes in neuronal signaling and ultimately influence various physiological processes.
Biochemical Pathways
Dopamine receptor ligands generally affect the dopaminergic pathways in the brain . These pathways are involved in a variety of functions, including motor control, reward, and the release of various hormones.
Result of Action
Modulation of dopamine receptor activity can have wide-ranging effects, potentially influencing mood, motor control, and various other physiological processes .
Safety and Hazards
Orientations Futures
The future directions for research on this compound would depend on its biological activity and potential applications. For example, if it shows promise as a pharmaceutical compound, future research could focus on optimizing its activity, reducing side effects, and exploring its mechanism of action .
Propriétés
IUPAC Name |
N'-[2-[4-(4-aminobutyl)piperazin-1-yl]ethyl]butane-1,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H33N5/c15-5-1-3-7-17-8-10-19-13-11-18(12-14-19)9-4-2-6-16/h17H,1-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEINHNNMKLHSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCN)CCNCCCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H33N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-{2-[(4-Aminobutyl)amino]ethyl}piperazin-1-yl)butan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(Methoxymethyl)-3-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2467695.png)


![3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2467699.png)
![N-(3,4-dimethoxyphenyl)-2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2467700.png)




![N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]cyclohexanecarboxamide](/img/structure/B2467705.png)



![4-methyl-3-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2467718.png)